1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
Description
This compound features a thiourea backbone substituted with two distinct groups:
- 1,3-Benzodioxol-5-ylmethyl: A methylene-linked benzodioxole moiety, which is electron-rich due to its oxygen-containing heterocyclic structure. This group is known to enhance lipophilicity and may influence binding interactions in biological systems .
- 1-(Tricyclo[3.3.1.1³,⁷]dec-1-yl)ethyl: A bulky tricyclic adamantane-derived substituent.
The combination of these groups creates a hybrid structure with unique electronic and steric properties, distinguishing it from simpler thiourea derivatives.
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-13(21-8-15-4-16(9-21)6-17(5-15)10-21)23-20(26)22-11-14-2-3-18-19(7-14)25-12-24-18/h2-3,7,13,15-17H,4-6,8-12H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHYBIBNUMXRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea likely involves multiple steps, including:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tricyclodecyl Group: This may involve Diels-Alder reactions or other cycloaddition reactions.
Coupling of the Two Moieties: The final step would involve the formation of the thiourea bridge, typically through the reaction of isothiocyanates with amines.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Key Reaction Steps:
-
Adamantane Functionalization :
-
Thiourea Formation :
Spectroscopic Data:
Reactivity and Functionalization
The thiourea group (-NH-CS-NH-) and adamantane moiety dictate the compound’s reactivity:
Nucleophilic Substitution:
-
The sulfur atom in the thiourea group participates in reactions with alkyl halides, forming thioether derivatives. For example, reaction with methyl iodide in ethanol yields S-methylated products .
Complexation with Metals:
-
The thiourea acts as a bidentate ligand, coordinating with transition metals like Cu(II) or Pd(II). This property is exploited in catalysis and material science .
Biological Interactions:
-
The adamantane group enhances lipid solubility, facilitating membrane penetration. The compound inhibits nitric oxide (NO) synthase in human cells (EC₅₀ = 20.5 µM) .
-
Comparative activity against herpes simplex virus (HSV-1) shows moderate efficacy (EC₅₀ = 57.3 µM) .
Comparative Analysis of Derivatives
Structural modifications significantly alter biological and chemical properties:
| Derivative | Modification Site | Biological Activity (EC₅₀, µM) | Log P |
|---|---|---|---|
| Parent Compound | - | 20.5 (HSV-1) | 3.8 |
| N-Acetylated Analog | Thiourea → Acetamide | >100 (Inactive) | 2.1 |
| S-Methyl Analog | Thiourea → Thioether | 35.9 (Cytotoxic) | 4.5 |
Mechanistic Insights
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing transcription factors or epigenetic markers.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)thiourea
- Structure : Lacks the tricyclodecane group and methylene linker present in the target compound.
- Key Properties: Electronic Properties: Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal a HOMO-LUMO energy gap of ~4.5 eV, indicating moderate chemical reactivity. Bioactivity: Not directly reported, but benzodioxole derivatives are often associated with CNS activity due to structural similarity to neurotransmitters.
Quinoxalinylethylpyridylthioureas (e.g., 1-(5-Bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea)
- Structure: Features a bromopyridine and extended quinoxaline-aromatic system instead of benzodioxole and tricyclodecane.
- Contrast with Target Compound: The target’s tricyclodecane group may offer enhanced binding specificity to hydrophobic pockets in enzymes or receptors compared to planar quinoxaline systems .
Benzimidazoloyl Thioureas (e.g., 2-(Substituted-amino)-5-(1-methylbenzimidazol-2-oyl)thiazoles)
Naphthalenyl Ethyl Thioureas (e.g., 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea)
- Structure : Includes naphthalene and diphenylethyl groups, stored at 0–6°C, indicating thermal instability .
- Key Properties :
- Stability : Requires cold storage, suggesting sensitivity to temperature-induced degradation.
- Contrast with Target Compound : The tricyclodecane group’s rigidity may enhance thermal stability compared to naphthalene-based analogs .
Critical Analysis and Research Implications
- Electronic Effects : The benzodioxole group’s electron-rich nature may enhance π-π stacking interactions, while the tricyclodecane’s hydrophobicity could improve blood-brain barrier penetration.
- Steric Considerations : The bulky tricyclodecane substituent may limit binding to shallow enzyme pockets but enhance selectivity for deep hydrophobic cavities.
- Stability and Solubility : Compared to simpler thioureas, the target compound’s solubility in aqueous media is likely reduced, necessitating formulation strategies for pharmacological applications.
Further studies should focus on synthesizing the target compound and experimentally validating its electronic, thermal, and bioactive properties relative to these analogs.
Biological Activity
The compound 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea and its derivatives are known for a variety of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a benzodioxole moiety and a tricyclic decane group, which may contribute to its biological activity through unique interactions with biological targets.
Synthesis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the reaction of thiourea with carbonyl compounds. For this specific compound, detailed synthetic pathways have not been extensively documented in the available literature.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the thiourea scaffold can enhance antibacterial efficacy. For example, compounds with specific substituents showed improved activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiourea derivatives have demonstrated promising anticancer effects in various studies. For instance, compounds similar to the one have shown IC50 values ranging from 1.5 µM to 20 µM against different cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.
| Compound Type | IC50 (µM) | Cancer Type |
|---|---|---|
| Benzodioxole Thioureas | 1.5 - 20 | Pancreatic, Prostate, Breast |
| General Thiourea Derivatives | 7 - 14 | Various |
Antioxidant Activity
Antioxidant assays have shown that certain thiourea derivatives possess strong free radical scavenging abilities. For example, a related compound was reported to have an IC50 value of 52 µg/mL against ABTS radicals . This property is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Activity
Thiourea compounds have also been evaluated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory conditions .
Case Studies
Several case studies highlight the effectiveness of thiourea derivatives in clinical and preclinical settings:
- Study on Anticancer Effects : A series of benzodioxole-based thioureas were tested against human leukemia cell lines, showing significant cytotoxicity with IC50 values below 5 µM in some cases.
- Antibacterial Screening : A study evaluated the antibacterial activity of various thioureas against Staphylococcus aureus and Escherichia coli, where modifications in the side chains led to enhanced activity .
Q & A
Q. What is the standard synthesis protocol for 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1³,⁷]dec-1-yl)ethyl]thiourea?
- Methodological Answer : The compound is synthesized via a condensation reaction between 1,3-benzodioxol-5-ylmethylamine and 1-(tricyclo[3.3.1.1³,⁷]dec-1-yl)ethyl isothiocyanate. A typical procedure involves:
Dissolving the amine in anhydrous DMF.
Adding the isothiocyanate under inert conditions.
Refluxing for 4–6 hours (monitored by TLC).
Cooling, filtering, and recrystallizing from ethanol .
Key Parameters :
| Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| DMF | Reflux | 4–6 h | 70–85 |
Q. What spectroscopic methods are recommended for characterizing this thiourea derivative?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of NH protons (δ 9–11 ppm in DMSO-d₆) and benzodioxol/tricyclodecane substituents.
- FT-IR : Identify thiourea C=S stretching (~1250 cm⁻¹) and NH bending (~1500 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Quantum mechanical calculations (DFT) can supplement experimental data to predict vibrational modes and electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity for large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (THF, 1,4-dioxane) to balance solubility and reactivity.
- Catalyst Use : Add catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate thiourea formation .
- Temperature Control : Gradual heating (e.g., 60°C → reflux) minimizes side reactions.
Data Contradiction Example : - reports 79% yield in DMF, while achieves 85% in 1,4-dioxane at room temperature. This discrepancy highlights solvent-dependent reaction kinetics.
Q. How should researchers address contradictory reports on this compound’s biological activity (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Compare protocols for variables like cell lines (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO vs. PBS).
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting results.
- Control Experiments : Include positive controls (e.g., cisplatin) and negative controls (solvent-only) to validate assay conditions .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase enzymes).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Studies : Corrogate substituent effects (e.g., benzodioxol vs. phenyl) on activity .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol chains to the thiourea backbone.
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
- Co-Solvent Systems : Test DMSO-water mixtures (≤10% DMSO) for in vitro assays .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 h; monitor degradation via HPLC.
- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
